

An In-depth Technical Guide to 7-Hydroxyoctanoic Acid for Advanced Research

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Compound of Interest

Compound Name: 7-Hydroxyoctanoic acid

Cat. No.: B098780

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Executive Summary: **7-Hydroxyoctanoic acid** is a medium-chain hydroxy fatty acid of significant interest in metabolic research and as a potential biomarker. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, biological significance, and its association with metabolic disorders. Detailed experimental considerations are presented to aid researchers in the synthesis and study of this molecule.

Core Chemical and Physical Properties

7-Hydroxyoctanoic acid is a C8 fatty acid characterized by a hydroxyl group at the C-7 position. This structure imparts specific chemical and physical properties that are crucial for its biological role and detection.

Property	Value	Source(s)
CAS Number	17173-14-7	[1]
Molecular Formula	C ₈ H ₁₆ O ₃	
Molecular Weight	160.21 g/mol	
IUPAC Name	7-hydroxyoctanoic acid	
Synonyms	7-Hydroxycaprylic acid	

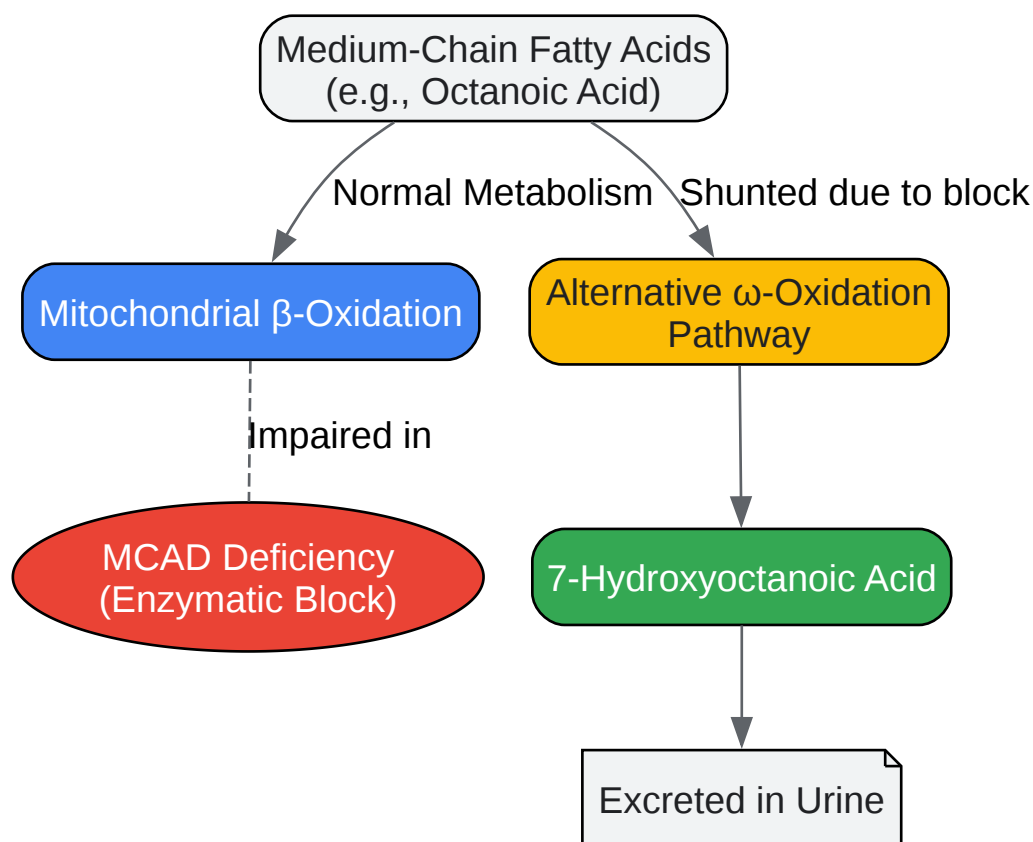
Synthesis and Strategic Considerations

While detailed, peer-reviewed protocols for the specific synthesis of **7-hydroxyoctanoic acid** are not abundant in the literature, a logical and efficient synthetic strategy can be devised from its precursor, 7-oxooctanoic acid. The rationale for this approach is the ready availability of the keto acid and the high efficiency of ketone reduction reactions.

A plausible and commonly employed method for the synthesis of **7-hydroxyoctanoic acid** is the reduction of 7-oxooctanoic acid. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity.

Causality in Reagent Selection:

- Sodium borohydride (NaBH_4) is a preferred reagent for this transformation due to its selectivity. It is a mild reducing agent that will readily reduce the ketone to a secondary alcohol while being unreactive towards the carboxylic acid functional group. This chemoselectivity is paramount to avoid the formation of the corresponding diol, which would occur with stronger reducing agents like lithium aluminum hydride (LiAlH_4).
- The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which serves to protonate the intermediate alkoxide to yield the final hydroxyl group.



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References

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]
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